3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine
Overview
Description
3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a bromomethyl group at the third position, a methoxy group at the second position, and a trifluoromethyl group at the fifth position of the pyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical reactivity and biological activity of the compound.
Mechanism of Action
Target of Action
It is known that this compound is used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
The mode of action of 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine involves its participation in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new palladium–carbon bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its role in Suzuki–Miyaura cross-coupling reactions . These reactions are used to form carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds .
Biochemical Analysis
Biochemical Properties
3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine plays a pivotal role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The bromomethyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on biomolecules. This reactivity makes it a valuable tool for modifying proteins and studying enzyme mechanisms. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it suitable for use in drug design and development .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades. For instance, it may inhibit or activate specific kinases, thereby affecting cell proliferation, differentiation, and apoptosis. Additionally, the compound’s impact on gene expression can result in changes in the levels of critical metabolic enzymes, influencing cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The bromomethyl group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. This covalent modification can alter the enzyme’s active site, affecting its catalytic activity. The trifluoromethyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. These interactions can lead to changes in protein conformation and function, ultimately influencing cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range lead to reduced efficacy or increased toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are catalyzed by enzymes such as cytochrome P450s and transferases, leading to the formation of metabolites with different biological activities. The compound’s effects on metabolic flux and metabolite levels are critical for understanding its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. Transporters and binding proteins facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s lipophilicity allows it to accumulate in lipid-rich regions, influencing its distribution and activity. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the bromination of 2-methoxy-5-(trifluoromethyl)pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trifluoromethyl group can undergo reduction under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.
Scientific Research Applications
3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-(trifluoromethyl)pyridine: Similar structure but lacks the methoxy group, resulting in different reactivity and applications.
3-(Trifluoromethyl)pyridine: Lacks both the bromomethyl and methoxy groups, making it less reactive in nucleophilic substitution reactions.
2-Methoxy-5-(trifluoromethyl)pyridine: Lacks the bromomethyl group, affecting its potential for further functionalization.
Uniqueness
3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which provide a balance of reactivity, stability, and bioavailability. This makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
3-(bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO/c1-14-7-5(3-9)2-6(4-13-7)8(10,11)12/h2,4H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRHSRBXDHBCPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C(F)(F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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